molecular formula C24H20Cl2N4O2 B2377189 1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796893-26-9

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2377189
CAS No.: 1796893-26-9
M. Wt: 467.35
InChI Key: ACQUAGWWGWGWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H20Cl2N4O2 and its molecular weight is 467.35. The purity is usually 95%.
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Scientific Research Applications

Crystal Forms and Dissolution Improvement

One key application of this compound, specifically in the form of YM022, is the exploration of its polymorphs for improving dissolution and absorption. Studies have shown that different crystalline forms of YM022 can be obtained by recrystallization from various solvents, and techniques like solid dispersion and wet grinding have been used to enhance its solubility, thereby improving bioavailability (Yano et al., 1996).

Gastrin/CCK-B Receptor Antagonism

The compound has been studied for its role as a potent and selective gastrin/CCK-B receptor antagonist. This includes investigations into its ability to inhibit gastric acid secretion, which is significant for potential applications in treating gastro-oesophageal reflux disease (GORD) and other related conditions (Semple et al., 1997).

Radiolabeling and Tumor Targeting

The development of radioiodinated benzodiazepines derived from this compound for targeting cholecystokinin receptors in tumors demonstrates another research direction. This application is particularly relevant in the context of identifying a higher number of receptor binding sites in tumors, which could be instrumental for in vivo tumor targeting (Akgün et al., 2009).

Solid Dispersion System for Enhanced Absorption

Research has also focused on the physicochemical and pharmaceutical properties of a solid dispersion system containing YM022. This study emphasizes the importance of formulating the compound in a way that enhances its stability and absorption, particularly when administered orally (Yano et al., 1996).

Solubility Enhancement Studies

Studies on the solubility of this compound and related benzodiazepines in various solvent mixtures highlight the ongoing research into improving its solubility. This is crucial for its potential therapeutic applications, as poor water solubility can be a significant barrier to drug efficacy (Soltanpour et al., 2010).

Cholecystokinin Type-B Receptor Antagonism

Investigations into the compound's antagonistic activity at cholecystokinin type-B (CCK-B) receptors have shown its potential in inhibiting specific receptor binding and mobilizing calcium ions. This research is critical for understanding its role in physiological and pharmacological contexts (Dunlop et al., 1997).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2/c1-30-20-10-6-5-9-18(20)21(15-7-3-2-4-8-15)28-22(23(30)31)29-24(32)27-14-16-11-12-17(25)13-19(16)26/h2-13,22H,14H2,1H3,(H2,27,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQUAGWWGWGWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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